molecular formula C14H22O B14627995 Einecs 260-489-3 CAS No. 56974-05-1

Einecs 260-489-3

Katalognummer: B14627995
CAS-Nummer: 56974-05-1
Molekulargewicht: 206.32 g/mol
InChI-Schlüssel: HGDOXCOJACXMSA-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5,5-Dimethylcyclohex-1-en-1-yl)hex-4-en-1-one is an organic compound with the molecular formula C13H20O It is known for its unique structure, which includes a cyclohexene ring with two methyl groups and a hexenone chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,5-Dimethylcyclohex-1-en-1-yl)hex-4-en-1-one typically involves the reaction of 5,5-dimethylcyclohex-1-ene with hex-4-en-1-one under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of 1-(5,5-Dimethylcyclohex-1-en-1-yl)hex-4-en-1-one may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial production methods may also include purification steps, such as distillation or recrystallization, to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5,5-Dimethylcyclohex-1-en-1-yl)hex-4-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

1-(5,5-Dimethylcyclohex-1-en-1-yl)hex-4-en-1-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(5,5-Dimethylcyclohex-1-en-1-yl)hex-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-(5,5-Dimethylcyclohex-1-en-1-yl)hex-4-en-1-one include:

Uniqueness

1-(5,5-Dimethylcyclohex-1-en-1-yl)hex-4-en-1-one is unique due to its specific structure, which includes a cyclohexene ring with two methyl groups and a hexenone chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .

Eigenschaften

CAS-Nummer

56974-05-1

Molekularformel

C14H22O

Molekulargewicht

206.32 g/mol

IUPAC-Name

(E)-1-(5,5-dimethylcyclohexen-1-yl)hex-4-en-1-one

InChI

InChI=1S/C14H22O/c1-4-5-6-9-13(15)12-8-7-10-14(2,3)11-12/h4-5,8H,6-7,9-11H2,1-3H3/b5-4+

InChI-Schlüssel

HGDOXCOJACXMSA-SNAWJCMRSA-N

Isomerische SMILES

C/C=C/CCC(=O)C1=CCCC(C1)(C)C

Kanonische SMILES

CC=CCCC(=O)C1=CCCC(C1)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.